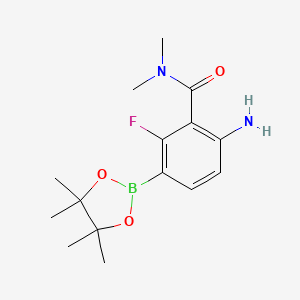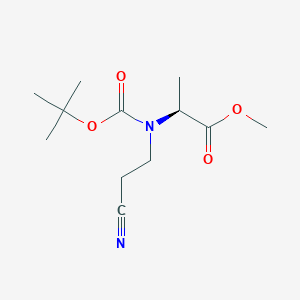
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester: is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl ester functional group. This compound is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms N-Boc-L-alanine.
Introduction of the Cyanoethyl Group: The protected amino acid is then reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl group, forming N-Boc-N-(2-cyanoethyl)-L-alanine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Hydrolysis: N-Boc-N-(2-cyanoethyl)-L-alanine.
Reduction: N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester.
Deprotection: N-(2-cyanoethyl)-L-alanine Methyl Ester.
Applications De Recherche Scientifique
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: It is employed in the modification of biomolecules for various biochemical assays.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amine for further reactions.
Comparaison Avec Des Composés Similaires
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester can be compared with other similar compounds such as:
N-Boc-L-alanine Methyl Ester: Lacks the cyanoethyl group, making it less versatile in certain synthetic applications.
N-Boc-N-(2-cyanoethyl)-glycine Methyl Ester: Similar structure but with glycine instead of alanine, affecting its reactivity and application.
N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester:
These comparisons highlight the unique features of this compound, such as the presence of both the Boc protecting group and the cyanoethyl group, which provide distinct reactivity and versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H20N2O4 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
methyl (2S)-2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C12H20N2O4/c1-9(10(15)17-5)14(8-6-7-13)11(16)18-12(2,3)4/h9H,6,8H2,1-5H3/t9-/m0/s1 |
Clé InChI |
ZDBSLXPGMHAJTE-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


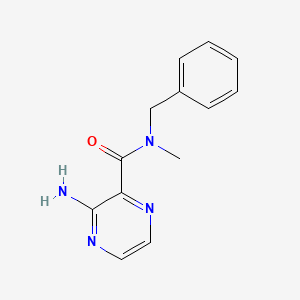
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)

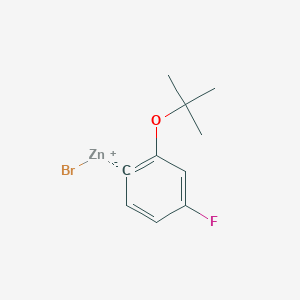
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)
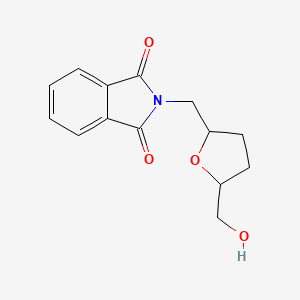
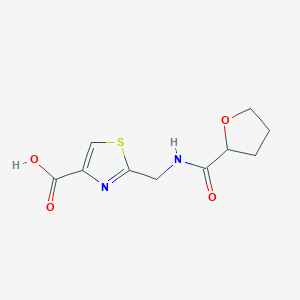
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
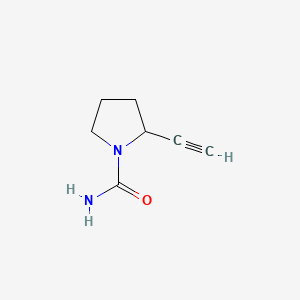
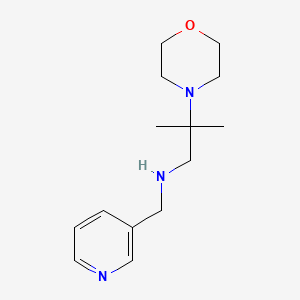
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
